molecular formula C11H14O4 B12599301 2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one CAS No. 646472-77-7

2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one

Katalognummer: B12599301
CAS-Nummer: 646472-77-7
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: OSWHOVUJFCMUNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H14O4 It is known for its unique structural features, including two methoxy groups and a methoxyphenyl group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one typically involves the reaction of 2-methoxybenzaldehyde with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The methoxy groups and the ethanone moiety play crucial roles in its reactivity. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved depend on the specific reactions and conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dimethoxy-1-(2-methoxyphenyl)ethan-1-one is unique due to the presence of the methoxyphenyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Eigenschaften

CAS-Nummer

646472-77-7

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

2,2-dimethoxy-1-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C11H14O4/c1-13-9-7-5-4-6-8(9)10(12)11(14-2)15-3/h4-7,11H,1-3H3

InChI-Schlüssel

OSWHOVUJFCMUNQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=O)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.